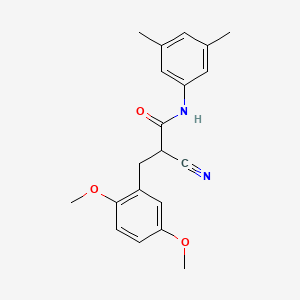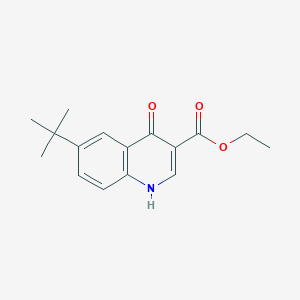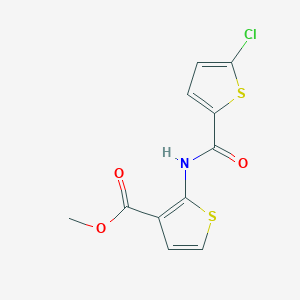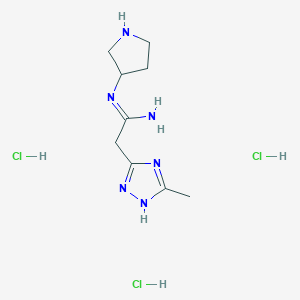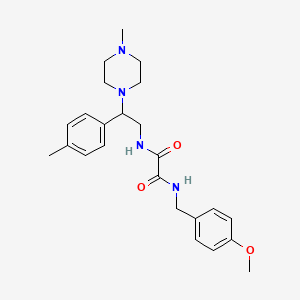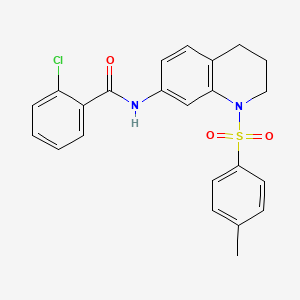![molecular formula C22H26N4O7S B3009285 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-29-0](/img/structure/B3009285.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” appears to be a complex organic molecule. It contains several functional groups including a benzamide, an oxadiazole ring, and a sulfamoyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, based on its structure, the synthesis of this compound might involve several steps including the formation of the oxadiazole ring, the introduction of the sulfamoyl group, and the coupling of these moieties with the benzamide.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzamide and oxadiazole portions of the molecule are likely to be planar due to the presence of conjugated pi systems. The sulfamoyl group could introduce some steric hindrance and affect the overall conformation of the molecule.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the benzamide, oxadiazole, and sulfamoyl groups suggest that it could participate in a variety of chemical reactions. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the oxadiazole ring might participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfamoyl and amide groups could increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on factors such as its molecular weight and the strength of intermolecular forces.Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of compounds related to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is in corrosion inhibition. A study by Bouklah et al. (2006) on 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX) explored its effectiveness as a steel corrosion inhibitor in sulfuric acid media. The study highlighted the compound's high efficiency in preventing corrosion, attributing the inhibition to the adsorption of oxadiazole molecules on the metal surface, with the Langmuir adsorption isotherm fitting the experimental data well (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Organic Electronics
In the realm of organic electronics, particularly organic light-emitting diodes (OLEDs), Wang et al. (2001) investigated a pyridine- and oxadiazole-containing hole-blocking material. This study demonstrated the material's effectiveness in enhancing the efficiency of LEDs, with the electroluminescence spectra indicating that light emission came solely from the emissive material layer, showcasing the potential of oxadiazole derivatives in electronic applications (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Membrane Science
Liu et al. (2012) focused on the synthesis of novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers. These membranes demonstrated improved water flux for the treatment of dye solutions by enhancing surface hydrophilicity without compromising dye rejection, highlighting a potential application area in water purification and treatment (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Anticancer Research
Research on the synthesis and anticancer evaluation of certain oxadiazole derivatives showed potential therapeutic applications. Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives and evaluated them in vitro for anticancer activity, identifying compounds with moderate activity against breast cancer cell lines. This underscores the importance of oxadiazole derivatives in the development of new anticancer agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Advanced Material Synthesis
Another study by Su and Zheng (2019) on red iridium(iii) complexes with Ir-S-P-S structures showcased rapid room-temperature synthesis methods for OLED applications. The complexes exhibited high phosphorescence quantum yields and were used in OLED devices, demonstrating superior performance and efficiency (Su & Zheng, 2019).
Safety And Hazards
Without specific information, it’s hard to provide detailed safety and hazard information for this compound. However, like all chemicals, it should be handled with care. Appropriate safety measures should be taken when handling and storing this compound to prevent exposure and potential harm.
Orientations Futures
The future research directions for this compound would depend on its current applications. If it’s being studied for its potential use as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials.
Propriétés
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O7S/c1-30-14-12-26(13-15-31-2)34(28,29)19-10-6-16(7-11-19)20(27)23-22-25-24-21(33-22)17-4-8-18(32-3)9-5-17/h4-11H,12-15H2,1-3H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLLSYBTVBOFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)
![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)
![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)
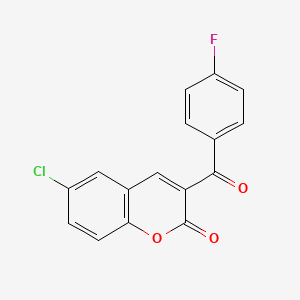
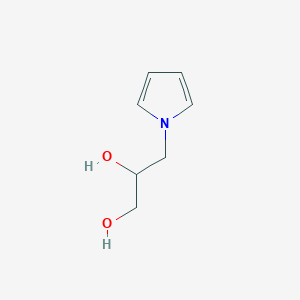
![2-[(3,5-Difluorophenyl)formamido]acetic acid](/img/structure/B3009211.png)
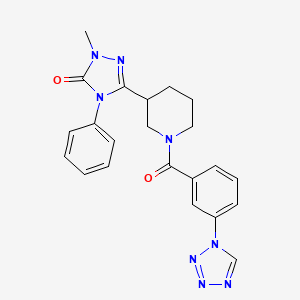
![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3009213.png)
